molecular formula C6H8BrNO2 B15175672 2-Aminohydroquinone hydrobromide CAS No. 64158-75-4

2-Aminohydroquinone hydrobromide

Cat. No.: B15175672
CAS No.: 64158-75-4
M. Wt: 206.04 g/mol
InChI Key: XZIOUMGSBKWPFC-UHFFFAOYSA-N
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Description

2-Aminohydroquinone hydrobromide is a chemical compound with the molecular formula C6H8BrNO2. It is also known as 2-aminobenzene-1,4-diol hydrobromide. This compound is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring, along with a hydrobromide group (HBr). It is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohydroquinone hydrobromide typically involves the reaction of hydroquinone with ammonia in the presence of a brominating agent. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The exact methods can vary depending on the manufacturer and specific requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohydroquinone hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acetic anhydride and bromine can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Aminohydroquinone hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is used in studies related to enzyme activity and protein interactions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminohydroquinone hydrobromide involves its interaction with various molecular targets. It can act as an electron carrier and participate in redox reactions. The compound can bind to thiol, amine, and hydroxyl groups, leading to various biochemical effects . It may also interact with DNA, inducing double-strand breaks and affecting DNA topoisomerase activity .

Comparison with Similar Compounds

    Hydroquinone: Similar structure but lacks the amino group.

    Aminophenol: Contains an amino group but only one hydroxyl group.

    Quinones: Oxidized derivatives of hydroquinones.

Uniqueness: 2-Aminohydroquinone hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrobromide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

64158-75-4

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

2-aminobenzene-1,4-diol;hydrobromide

InChI

InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H

InChI Key

XZIOUMGSBKWPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N)O.Br

Origin of Product

United States

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